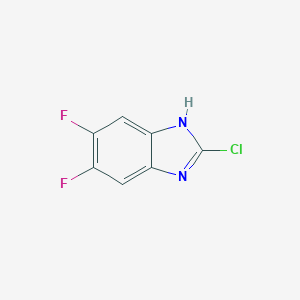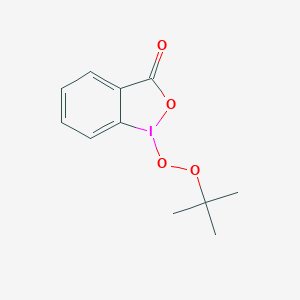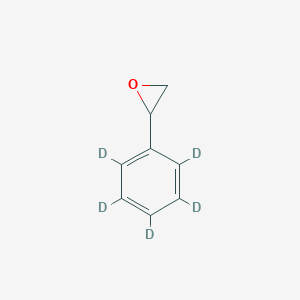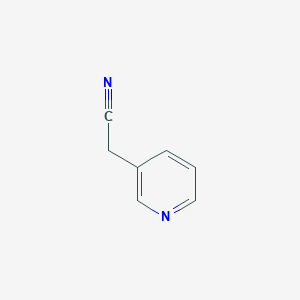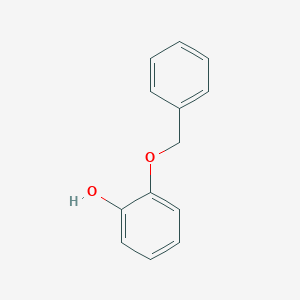
Tri-tert-butyl 1,4,7,10-tétraazacyclododécane-1,4,7-triacétate Hydrobromure
Vue d'ensemble
Description
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (TTBTTAH) is an organic compound derived from the cyclic tetraazacyclododecane (C10H20N4) molecule and is used in a range of scientific research applications. It is a white, crystalline solid that is soluble in water, methanol, and other organic solvents. The compound is primarily used in the synthesis of various compounds and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Imagerie par résonance magnétique (IRM) Agent de contraste
- Application: Il sert de réactif pour préparer l'ion gadolinium fonctionnalisé avec le DOTA-LAE (acide lactobionique-éthylènediamine). Ce complexe agit comme un agent de contraste pour l'IRM, améliorant la résolution des images et aidant au diagnostic de diverses conditions médicales .
Radiomarquage pour l'imagerie TEP
- Application: Les chercheurs utilisent le DOTA pour chélater des radioisotopes comme le 64Cu. Ces complexes de DOTA radiomarqués sont utilisés en tomographie par émission de positons (TEP) .
Études de chimie de coordination
En résumé, ce composé joue un rôle essentiel dans l'imagerie médicale, la délivrance de médicaments et la recherche chimique fondamentale. Sa polyvalence et ses propriétés de chélation continuent d'inspirer des applications innovantes dans diverses disciplines scientifiques. 🌟 .
Mécanisme D'action
Target of Action
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester, hydrobromide (1:1), is a macrocyclic complexing agent . It primarily targets metal ions, particularly the lanthanide series of metals .
Mode of Action
This compound forms complexes with metal ions, such as gadolinium, europium, terbium, and neodymium . The complexation process involves the interaction of the compound with the metal ions, resulting in changes in the physical and chemical properties of the ions. This interaction is crucial for the compound’s use in various applications, such as magnetic resonance imaging (MRI) and fluorescence imaging .
Biochemical Pathways
The compound affects the biochemical pathways associated with the targeted metal ions. For instance, when complexed with gadolinium, it can be used as a contrast agent for MRI . The compound can also be conjugated to peptides, giving rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .
Pharmacokinetics
Its use in imaging modalities suggests that it has suitable bioavailability and stability for in vivo applications .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific application. In MRI, for example, the gadolinium complex enhances the contrast of the images, improving the visualization of tissues and organs . In radiotherapy, the compound can deliver radiometals to specific targets, potentially enhancing the efficacy of the treatment .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the complexation process and the stability of the formed complexes
Propriétés
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECCVFSBLSIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51BrN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618615 | |
| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149353-23-1 | |
| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





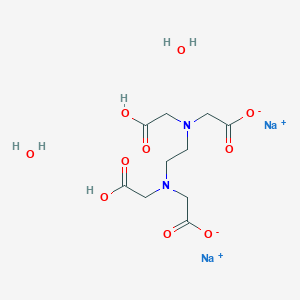
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
